Adelmidrol

Descripción general

Descripción

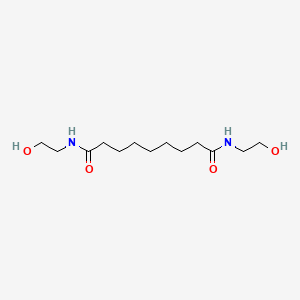

Adelmidrol es un derivado dietanolamídico semisintético del ácido azelaico. Se clasifica como una amida y tiene una estructura química simétrica. This compound es similar a la palmitoiletanolamida, la molécula madre en la clase de fármacos ALIAmida. Es conocido por sus propiedades antiinflamatorias y analgésicas, que se cree que actúan al reducir la activación de los mastocitos .

Aplicaciones Científicas De Investigación

Adelmidrol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de las amidas y sus derivados en varias reacciones químicas.

Biología: this compound se estudia por sus efectos en los procesos celulares, particularmente su papel en la reducción de la inflamación y la modulación de las respuestas inmunitarias.

Medicina: Se utiliza ampliamente en medicina veterinaria para tratar la inflamación de la piel y ha mostrado promesa en el tratamiento de la inflamación crónica de las encías en perros. .

Industria: This compound se utiliza en la formulación de geles y cremas tópicos por sus propiedades antiinflamatorias.

Mecanismo De Acción

Adelmidrol ejerce sus efectos modulando la actividad de los mastocitos, que desempeñan un papel crucial en las respuestas inflamatorias. Reduce la activación y la degranulación de los mastocitos, lo que disminuye la liberación de mediadores inflamatorios. This compound también influye en varias vías moleculares, incluida la vía del factor nuclear-κB, que participa en la regulación de las respuestas inmunitarias y la inflamación .

Análisis Bioquímico

Biochemical Properties

Adelmidrol plays a significant role in biochemical reactions, particularly in modulating inflammatory responses. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with mast cells, where this compound reduces mast cell activation and degranulation. This interaction is crucial in controlling inflammation and pain. Additionally, this compound enhances the endogenous levels of palmitoylethanolamide, a compound involved in anti-inflammatory and antioxidant activities .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been shown to reduce airway infiltration by inflammatory cells, decrease myeloperoxidase activity, and lower the expression of pro-inflammatory cytokines such as IL-6, IL-1β, TNF-α, and TGF-1β. These effects are observed in various cell types, including epithelial cells and immune cells. This compound also influences cell signaling pathways, such as the JAK2/STAT3 and IκBα/NF-κB pathways, leading to reduced inflammation and oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It down-modulates mast cell activation, reducing the release of inflammatory mediators like chymase. This compound also modulates the JAK2/STAT3 and IκBα/NF-κB pathways, which are critical in controlling inflammation and oxidative stress. Additionally, this compound enhances the endogenous levels of palmitoylethanolamide, further contributing to its anti-inflammatory and antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stable anti-inflammatory effects over time. Studies have demonstrated that this compound can reduce inflammation and oxidative stress consistently over extended periods. For instance, in a study on pulmonary fibrosis, this compound administered over 21 days resulted in reduced airway infiltration by inflammatory cells and decreased oxidative stress markers .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and pain without significant adverse effects. At higher doses, there may be potential toxic effects, although these are generally minimal. For example, in a study on carrageenan-induced paw edema, this compound significantly reduced inflammation at various dosages, with higher doses showing more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for palmitoylethanolamide metabolism. It upregulates the enzymatic machinery responsible for palmitoylethanolamide synthesis and degradation, enhancing its anti-inflammatory and antioxidant effects. This interaction is crucial for maintaining the balance of inflammatory responses in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound accumulates in specific tissues, such as the skin and lungs, where it exerts its anti-inflammatory effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with various cellular components to exert its effects. It may also localize to specific organelles, such as the endoplasmic reticulum, where it influences protein synthesis and inflammatory responses. The precise localization and activity of this compound are directed by targeting signals and post-translational modifications .

Métodos De Preparación

Adelmidrol se sintetiza mediante la reacción del ácido azelaico con dietanolamina. La reacción generalmente implica calentar ácido azelaico con dietanolamina bajo condiciones controladas para formar el derivado dietanolamídico. Las condiciones de reacción incluyen el mantenimiento de una temperatura y un pH específicos para asegurar la formación del producto deseado. Los métodos de producción industrial implican escalar esta reacción utilizando grandes reactores y optimizar las condiciones de reacción para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Adelmidrol se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Puede reducirse para formar derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución donde uno o más de sus grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. .

Comparación Con Compuestos Similares

Adelmidrol es similar a otros compuestos en la clase ALIAmida, como la palmitoiletanolamida. tiene propiedades únicas que lo hacen diferente:

Propiedades

IUPAC Name |

N,N'-bis(2-hydroxyethyl)nonanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHZPHDAJQIETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)NCCO)CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168302 | |

| Record name | Adelmidrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675-66-7 | |

| Record name | Adelmidrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adelmidrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adelmidrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1675-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adelmidrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADELMIDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BUC3685QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

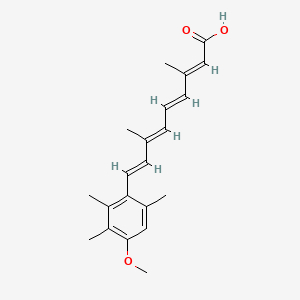

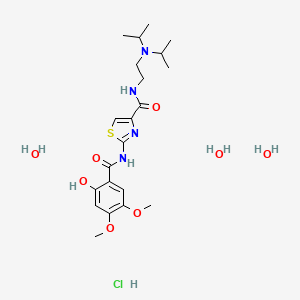

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)